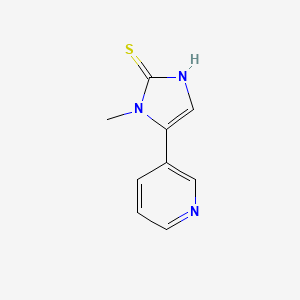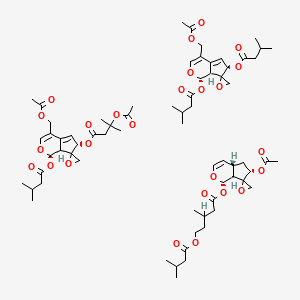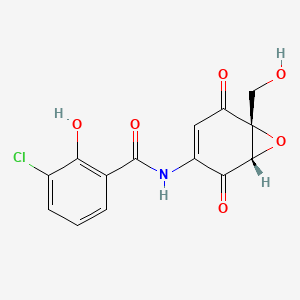![molecular formula C26H26FN5O2 B1229371 1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B1229371.png)
1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Research by Oezbey et al. (1998) explored the crystal and molecular structure of a closely related compound, highlighting its significance in molecular structure analysis. The study detailed the molecular interactions and conformational details, providing insights into its structural properties (Oezbey, Kendi, Göker, & Tunçbilek, 1998).
Synthesis and Antimicrobial Activities
Krishna Reddy et al. (2013) synthesized new derivatives of piperazine, including compounds related to the chemical . Their research focused on the synthesis process and evaluated the compounds for antimicrobial and antiviral activities, contributing to the field of medicinal chemistry (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).
Antihistaminic Activity
Janssens et al. (1985) synthesized a series of compounds including 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines, investigating their antihistaminic activity. This research is crucial in understanding the potential therapeutic applications of these compounds in treating allergies (Janssens, Torremans, Janssen, Stokbroekx, Luyckx, & Janssen, 1985).
Receptor Affinity Studies
Tapia et al. (1999) conducted a study on benzimidazole-1-carboxamide derivatives, including those with a piperazine moiety. Their research assessed the affinity of these compounds for serotonin and dopamine receptors, providing insights into their potential pharmacological uses (Tapia, Alonso-Cires, López-Tudanca, Mosquera, Labeaga, Innerárity, & Orjales, 1999).
Antimicrobial Studies of Amide Derivatives
Patel et al. (2007) synthesized a series of amide derivatives of quinolone, including 1-piperazinyl derivatives. They evaluated these compounds for their antibacterial activity against various bacterial strains, contributing to the development of new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) investigated novel benzodifuranyl and other heterocyclic compounds derived from visnaginone and khellinone, including those with piperazine substitution. Their research focused on the compounds' anti-inflammatory and analgesic activities, providing valuable data for pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
PARP Inhibitor Development
Penning et al. (2010) developed a series of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, contributing to cancer research and treatment. Their work involved synthesizing compounds with various substitutions, including piperazine, and evaluating their efficacy (Penning, Zhu, Gong, Thomas, Gandhi, Liu, Shi, Klinghofer, Johnson, Park, Fry, Donawho, Frost, Buchanan, Bukofzer, Rodriguez, Bontcheva-Diaz, Bouska, Osterling, Olson, Marsh, Luo, & Giranda, 2010).
Synthesis and Antibacterial Evaluation
Vasić et al. (2014) synthesized a series of benzimidazole derivatives and evaluated their antibacterial and antifungal activities. Their research provides valuable insights into the potential therapeutic uses of these compounds in treating microbial infections (Vasić, Penjisevic, Novaković, Sukalovic, Andric, & Kostic-Rajacic, 2014).
Orexin Receptor Antagonism in Insomnia Treatment
Renzulli et al. (2011) studied the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. This research contributes to the understanding of the pharmacokinetics and potential therapeutic applications of orexin receptor antagonists in treating insomnia (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Propiedades
Fórmula molecular |
C26H26FN5O2 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C26H26FN5O2/c1-30-12-14-31(15-13-30)22-9-7-21(8-10-22)28-25(33)19-4-11-24-23(16-19)29-26(34)32(24)17-18-2-5-20(27)6-3-18/h2-11,16H,12-15,17H2,1H3,(H,28,33)(H,29,34) |
Clave InChI |
MKFRXHXTYSRVIZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N(C(=O)N4)CC5=CC=C(C=C5)F |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N(C(=O)N4)CC5=CC=C(C=C5)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene](/img/structure/B1229288.png)
![N-[2-[oxo-(2-phenoxyethylamino)methyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1229289.png)
![1-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-3-[4-(tetrazol-1-yl)phenyl]imidazolidin-2-one](/img/structure/B1229290.png)

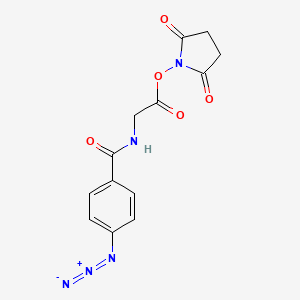
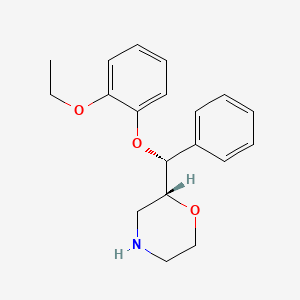

![[4-(Dimethylamino)-6-[11-hydroxy-5-methyl-2-(2-methyl-3-prop-1-enyloxiran-2-yl)-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1229298.png)


